({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-fluorobenzoate
Description
({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-fluorobenzoate is a synthetic organic compound characterized by a benzoate ester core substituted with chlorine (5-position) and fluorine (2-position). The ester group is linked to a carbamoylmethyl moiety, which is further attached to a 2-(trifluoromethyl)benzyl group. While direct evidence of its synthesis or activity is absent in the provided sources, its structural analogs in patents and chemical databases provide a basis for comparative analysis .
Properties
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 5-chloro-2-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF4NO3/c18-11-5-6-14(19)12(7-11)16(25)26-9-15(24)23-8-10-3-1-2-4-13(10)17(20,21)22/h1-7H,8-9H2,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNOLVPVHNLEEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=C(C=CC(=C2)Cl)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-fluorobenzoate is a synthetic organic molecule notable for its complex structure, which includes a trifluoromethyl group, a carbamoyl moiety, and a chloro-fluorobenzoate component. These structural features suggest significant potential for various biological activities, particularly in medicinal chemistry.
Structural Characteristics
The trifluoromethyl group enhances the lipophilicity of the compound, improving its ability to penetrate biological membranes and interact with various biological targets. The presence of the carbamoyl group may contribute to its reactivity and biological activity, making it a candidate for further research in pharmacology.
Biological Activity Overview
Research indicates that this compound may exhibit diverse pharmacological effects, including:
- Anti-inflammatory properties : Similar compounds have shown potential in reducing inflammation through various mechanisms.
- Anticancer activity : The structural characteristics suggest possible interactions with cancer-related pathways.
- Antimicrobial effects : The compound's unique structure may enhance its efficacy against resistant bacterial strains.
Comparative Analysis of Similar Compounds
A comparative analysis with structurally similar compounds provides insights into the unique properties of This compound .
| Compound Name | Structural Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| 5-Chloro-2-fluorobenzoic acid | Chlorine and fluorine substituents | Anti-inflammatory potential | Simpler structure |
| Trifluoromethylbenzamide | Trifluoromethyl and amide groups | Anticancer properties | Lacks ester functionality |
| N-(Trifluoromethyl)phthalimide | Trifluoromethyl group, cyclic structure | Antimicrobial activity | Cyclic structure enhances stability |
This table highlights how the combination of functional groups in This compound confers specific biological activities while maintaining favorable physicochemical properties for drug-like behavior.
Investigations into the mechanisms of action for this compound have employed techniques such as molecular docking and dynamic simulations. These studies aim to predict binding affinities and elucidate how the compound interacts with biological macromolecules like proteins and nucleic acids. Such interactions are crucial for identifying potential therapeutic targets and assessing safety profiles.
Case Studies and Research Findings
- Antimicrobial Activity : A study on fluoro and trifluoromethyl-substituted salicylanilide derivatives found that compounds with similar functional groups exhibited significant antimicrobial activity against Staphylococcus aureus, suggesting that This compound could have comparable effects .
- Cytotoxicity Studies : Compounds exhibiting MIC values less than 1 µg/mL against Vero cells were identified, indicating that the biological activity of related compounds could inform the safety profile of our target compound .
- Inhibition Studies : High concentrations of structurally related compounds demonstrated concentration-dependent inhibition in various assays, highlighting the importance of further testing for This compound .
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential applications in medicinal chemistry , particularly as an anti-inflammatory or anticancer agent. The trifluoromethyl substitution is known to enhance metabolic stability and bioavailability, making it an attractive candidate for drug development.
- Case Study : Research indicates that compounds with similar structural features exhibit significant anti-inflammatory activities. For instance, studies on related benzoate derivatives have shown promising results in inhibiting inflammatory pathways, suggesting that this compound may exhibit similar effects.
Anticancer Properties
The unique combination of functional groups allows for interactions with specific enzyme targets involved in cancer progression.
- Research Findings : Computer-aided drug design studies predict that this compound may inhibit key enzymes associated with tumor growth. For example, compounds containing trifluoromethyl groups have been documented to interact with protein kinases, which are crucial in cancer signaling pathways.
Agricultural Chemistry
Given its biological activity, the compound may also find applications in agricultural chemistry , particularly as a pesticide or herbicide.
- Potential Applications : The lipophilic nature of the trifluoromethyl group could enhance the ability of the compound to penetrate plant membranes, potentially leading to effective herbicidal properties. Preliminary studies on related compounds have indicated efficacy against various plant pathogens.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| 5-Chloro-2-fluorobenzoic acid | Chlorine and fluorine substituents | Anti-inflammatory potential | Simpler structure |
| Trifluoromethylbenzamide | Trifluoromethyl and amide groups | Anticancer properties | Lacks ester functionality |
| N-(Trifluoromethyl)phthalimide | Trifluoromethyl group, cyclic structure | Antimicrobial activity | Cyclic structure enhances stability |
This table highlights how the unique features of ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-fluorobenzoate compare to other compounds with known biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares key features with several patented molecules and herbicides:
- Trifluoromethylphenyl and halogenated benzoate motifs : Compounds in and feature diazaspiro rings with trifluoromethylphenyl carbamoyl groups and halogen substituents. For example, the compound in includes a 3,4-difluoro-5-iodo phenyl group and a trifluoromethylpyrimidine moiety, highlighting the prevalence of halogens and trifluoromethyl groups in bioactive molecules .
- Carbamate/ester linkages : describes a methyl carbamate with a sulfonylbenzamido group, while lists sulfonylurea herbicides with methyl benzoate backbones. These emphasize the role of ester and carbamate groups in modulating solubility and target binding .
Physicochemical Properties
- Molecular weight and LCMS data: Compound (Source) Molecular Formula LCMS m/z [M+H]+ HPLC Retention Time (min) Diazaspiro compound () C₃₉H₃₄F₆N₆O₇S 853.0 1.31 (SMD-TFA05) Benzoate derivative () C₄₀H₃₇F₆N₅O₇ 817.3 Not reported Sulfonylurea herbicide () C₁₄H₁₅ClN₅O₆S ~420 (calc.) Not reported The target compound’s estimated molecular weight (~400–450 g/mol) aligns with these analogs, suggesting comparable chromatographic behavior.
Data Table: Key Comparative Metrics
Q & A
Q. What are the optimal synthetic routes for ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-fluorobenzoate, and how can intermediates be characterized?
Methodology :
- Stepwise synthesis : Use nucleophilic substitution or coupling reactions (e.g., amidation/esterification) with precursors like 5-chloro-2-fluorobenzoic acid derivatives and trifluoromethylphenylmethylamine analogs.
- Intermediate characterization : Employ LCMS (e.g., m/z 817.3 [M+H]+ as in spirocyclic analogs) and HPLC (C18 reverse-phase columns with acetonitrile/water gradients, retention time ~1.31–1.37 minutes under SMD-TFA05 conditions) .
- Purification : Utilize reverse-phase column chromatography with organic/water solvent systems to isolate high-purity intermediates .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?
Methodology :
- LCMS/HPLC : Confirm molecular mass (e.g., m/z 853.0–867.0 [M+H]+) and retention consistency .
- NMR spectroscopy : Analyze and NMR spectra to verify trifluoromethyl, chloro, and fluoro substituents. Compare with analogous compounds like 3-fluoro-4-(4-trifluoromethylphenyl)benzoic acid derivatives .
- Elemental analysis : Validate stoichiometry via combustion analysis for C, H, N, and halogen content.
Q. What stability considerations are critical for storing and handling this compound?
Methodology :
- Hygroscopicity testing : Store under nitrogen or in desiccators if sensitive to moisture (common for carbamates/esters).
- Thermal stability : Conduct TGA/DSC to identify decomposition temperatures.
- Solution stability : Monitor degradation in solvents (e.g., DMF, THF) via HPLC over 24–72 hours .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
Methodology :
- Catalyst screening : Test palladium complexes (e.g., tris(dibenzylideneacetone)dipalladium) and ligands (e.g., xantphos) to enhance coupling efficiency .
- Solvent optimization : Compare polar aprotic solvents (DMF, THF) for solubility and reaction kinetics.
- Temperature control : Use microwave-assisted synthesis to reduce reaction times (e.g., 85°C for 30 minutes in spirocyclic analogs) .
Q. How can contradictions in analytical data (e.g., LCMS vs. NMR) be resolved during structural elucidation?
Methodology :
Q. What computational approaches are suitable for predicting the compound’s binding affinity to biological targets?
Methodology :
Q. How can structure-activity relationship (SAR) studies be designed to improve pharmacological properties?
Methodology :
Q. What strategies mitigate hygroscopicity or polymorphism issues in the solid-state form?
Methodology :
Q. How can researchers design fluorescent or radio-labeled derivatives for mechanistic studies?
Methodology :
- Fluorescent tagging : Introduce dansyl or BODIPY groups via carbamate/amide coupling.
- Radiolabeling : Synthesize - or -labeled analogs using prosthetic groups (e.g., []SFB) .
Q. What protocols troubleshoot low yields in final purification steps?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
